19R-hydroxy-PGF1alpha
Overview
Description
Molecular Structure Analysis
The molecule contains a total of 62 bonds, including 26 non-H bonds, 2 multiple bonds, 13 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary alcohols .Physical And Chemical Properties Analysis
The molecule has a molecular weight of 372.5 g/mol. It has heavy atoms, aromatic rings, rotatable bonds, and hydrogen bond donors and acceptors . The Van der Waals molecular volume and topological polar surface area are also calculated .Scientific Research Applications
Metabolism and Biological Pathways
- 19R-hydroxy-PGF1alpha and its derivatives play a role in the metabolism of prostacyclin in various species. In rats, it's one of the metabolites identified in the metabolism of prostacyclin, indicating its involvement in prostaglandin pathways (Sun & Taylor, 1978).
- The cytochrome P450, CYP4F8, found in human seminal vesicles, is involved in the formation of 19-hydroxy-PGF1alpha from prostaglandin endoperoxides, showing its role in prostaglandin biosynthesis (Bylund et al., 2000).
Role in Human Seminal Fluid
- 19R-hydroxy-PGE1 and 19R-hydroxy-PGE2 are major components of human seminal fluid, suggesting a biological role in male reproductive functions. The conversion of prostaglandin endoperoxides by CYP4F8 in seminal vesicles plays a crucial role in this process (Bylund et al., 2000).
Impact on Sperm Function and Fertility
- 19-hydroxy prostaglandin E positively influences sperm motility and penetration capacity, while 19-hydroxy PGF exhibits the opposite effect. This suggests their regulatory role in sperm function and potentially fertility (Gottlieb et al., 1988).
Relation to Sperm Quality
- The concentration of 19-hydroxy prostaglandins in human semen is linked to sperm quality. Variations in these concentrations correlate with sperm density and motility, indicating a potential marker for assessing sperm health (Bendvold et al., 1984).
Interaction with Myometrial Tissue
- 19-hydroxy PGE1 decreases the frequency and amplitude of contractions in human myometrial tissue in vitro, suggesting a role in female reproductive processes, possibly affecting sperm transport in the female genital tract (Gottlieb et al., 1991).
properties
IUPAC Name |
7-[(1R,2R,3R,5S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-19,21-24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15+,16-,17-,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNZEGAFLBTZDT-IRMCVWCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601348017 | |
Record name | (9alpha,11alpha,13E,15S,19R)-9,11,15,19-Tetrahydroxyprost-13-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601348017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
19R-hydroxy-PGF1alpha | |
CAS RN |
81371-59-7 | |
Record name | (9alpha,11alpha,13E,15S,19R)-9,11,15,19-Tetrahydroxyprost-13-en-1-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601348017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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